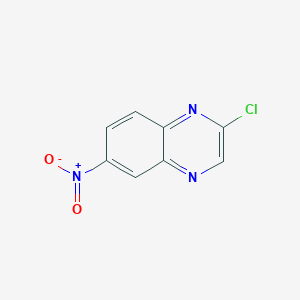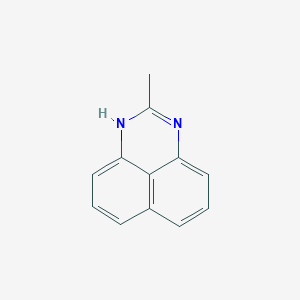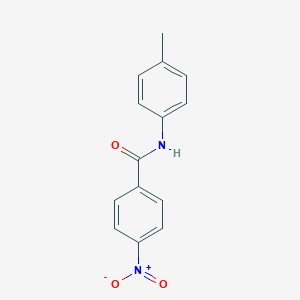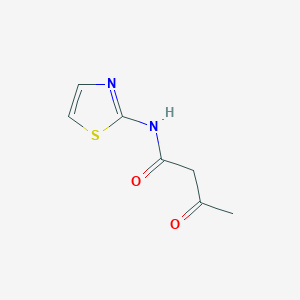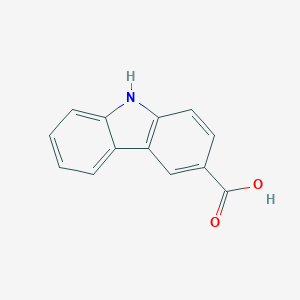
Ácido 9H-carbazol-3-carboxílico
Descripción general
Descripción
9H-Carbazole-3-carboxylic acid is a member of carbazoles . It is a natural product found in various organisms .
Synthesis Analysis
Carbazole derivatives can be synthesized through electropolymerization processes . The synthesis of 9-ethyl carbazole was achieved by the reaction of compound (1) with acetyl chloride . A high-yielding preparatory route for the isolation of carbazole-3,6-dicarboxylic acid has been developed .Molecular Structure Analysis
The molecular formula of 9H-Carbazole-3-carboxylic acid is C13H9NO2 . The geometric parameters of the isolated molecule were obtained from an unconstrained optimization using the B3LYP density functional .Chemical Reactions Analysis
Carbazole-based compounds are attractive due to their important photochemical and thermal stability and good hole-transport ability . The effects of electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .Physical and Chemical Properties Analysis
The molecular weight of 9H-Carbazole-3-carboxylic acid is 211.22 g/mol . Carbazole appears as white crystals, plates, leaflets, or light tan powder . It sublimes readily and exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light .Aplicaciones Científicas De Investigación
Tratamiento de la diabetes mellitus
Ácido 9H-carbazol-3-carboxílico: los derivados han demostrado ser prometedores en el tratamiento de la diabetes mellitus. Exhiben una gama de actividades biológicas, incluidos efectos antihiperglucémicos, al reducir el estrés oxidativo y modular el metabolismo de los carbohidratos . Estos compuestos pueden inhibir enzimas como la α-glucosidasa, que es crucial para controlar los niveles de glucosa en sangre posprandial .
Dispositivos optoelectrónicos
Los derivados del carbazol son esenciales para el desarrollo de dispositivos optoelectrónicos debido a sus excelentes propiedades eléctricas y electroquímicas . Se utilizan en la síntesis de polímeros conductores, que son esenciales para crear componentes como diodos emisores de luz (LED) y diodos orgánicos emisores de luz (OLED) .
Polímeros conductores
La estructura heterocíclica aromática que contiene nitrógeno de los derivados del carbazol los hace adecuados para formar polímeros conductores con alta movilidad de portadores de carga . Estos polímeros se utilizan en nanodispositivos, baterías recargables y transistores electroquímicos .
Inhibición de la corrosión
Los compuestos de carbazol se han utilizado como inhibidores de la corrosión. Su capacidad para formar capas protectoras en los metales los hace valiosos para preservar la integridad de varias estructuras y maquinaria contra ambientes corrosivos .
Aplicaciones fotovoltaicas
En el campo de la energía solar, los derivados del carbazol contribuyen a la eficiencia de los dispositivos fotovoltaicos. Están involucrados en la síntesis de materiales que pueden convertir eficazmente la energía solar en energía eléctrica .
Biosensores
This compound: y sus derivados se utilizan en la creación de biosensores. Estos sensores pueden detectar analitos biológicos con alta especificidad y sensibilidad, lo cual es crucial para el diagnóstico médico y la monitorización ambiental .
Mecanismo De Acción
Target of Action
The primary target of 9H-Carbazole-3-carboxylic acid is Histone Deacetylase (HDAC) . HDACs are key regulators in controlling the acetylation status of histone, which are associated with viability, migration, invasion, proliferation, and apoptosis of malignant tumors .
Mode of Action
9H-Carbazole-3-carboxylic acid interacts with its target, HDAC, by inhibiting its activity . This inhibition is an effective strategy for designing compounds against malignant tumors . The compound has a more significant inhibitory effect on HDAC1 .
Biochemical Pathways
The inhibition of HDAC by 9H-Carbazole-3-carboxylic acid affects several biochemical pathways. Notably, it leads to the activation of the p53 signaling pathway . The compound enhances the phosphorylation of p53 at Ser15 in cells harboring wild-type p53 . It also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) .
Pharmacokinetics
It is known that the compound is lipophilic, with a calculated log po/w (ilogp) of 201 . This property could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The action of 9H-Carbazole-3-carboxylic acid results in significant cellular and molecular effects. It displays good antiproliferative activity on tested tumor cells . It exerts anti-tumor activities by regulating the level of Ac-HH3 and activating the cleaved caspase 3 . It induces cell apoptosis and senescence through the activation of p53 .
Action Environment
The action, efficacy, and stability of 9H-Carbazole-3-carboxylic acid can be influenced by environmental factors. For instance, the presence of other compounds, such as biphenyl, can enhance the yield of 9H-Carbazol-1-ol . .
Safety and Hazards
Direcciones Futuras
Carbazole-based polymeric and oligomeric compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Análisis Bioquímico
Biochemical Properties
Carbazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, they have been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Cellular Effects
For example, a carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde, has been found to have a strong inhibitory activity against the growth of melanoma cells .
Molecular Mechanism
Carbazole derivatives have been shown to exert their effects at the molecular level through various mechanisms . For instance, they can enhance the phosphorylation of certain proteins, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Carbazole derivatives have been shown to exert anti-tumor activities by regulating the level of certain proteins and activating specific cellular processes .
Dosage Effects in Animal Models
Carbazole derivatives have been shown to display good antiproliferative activity on tested tumor cells .
Metabolic Pathways
Carbazole derivatives have been shown to play a role in the pathogenesis and development of diabetes, suggesting their involvement in metabolic pathways .
Transport and Distribution
Carbazole derivatives have been shown to have excellent optoelectronic properties, suggesting their potential for transport and distribution within cells .
Subcellular Localization
Carbazole derivatives have been shown to have excellent optoelectronic properties, suggesting their potential for localization within specific compartments or organelles .
Propiedades
IUPAC Name |
9H-carbazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRJWXGXZKPSJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389976 | |
| Record name | 9H-Carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51035-17-7 | |
| Record name | 9H-Carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9H-Carbazole-3-carboxylic acid derivatives interesting for antimicrobial development?
A: Research suggests that 9H-Carbazole-3-carboxylic acid derivatives, particularly those containing β-diketone and pyrazole moieties, exhibit promising antimicrobial activity. [] This is significant because novel antimicrobial agents are constantly needed to combat the growing problem of antimicrobial resistance.
Q2: Can you elaborate on the antimicrobial activity observed with these derivatives?
A: Studies have shown that several 9-ethyl-9H-carbazole-3-carboxylic acid derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas putide, Bacillus subtilis, and Streptococcus lactis. [] Importantly, some derivatives, particularly the carbazole-based pyrazole derivatives, exhibited potent antifungal activity against Candida albicans, comparable to the standard antifungal drug, greseofulvin. []
Q3: What is the significance of the structural modifications made to the 9H-Carbazole-3-carboxylic acid scaffold?
A: The introduction of specific functional groups like esters, β-diketones, and pyrazoles to the core 9H-Carbazole-3-carboxylic acid structure significantly influences the biological activity of the resulting derivatives. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in medicinal chemistry to optimize the desired biological effects.
Q4: Besides antimicrobial applications, are there other potential uses for 9H-Carbazole-3-carboxylic acid and its derivatives?
A: Research indicates that a novel organotin(IV) complex incorporating 9-hexyl-9H-carbazole-3-carboxylic acid has been synthesized and characterized. [] While the specific application of this complex isn't detailed in the provided abstract, the synthesis and characterization suggest ongoing research into potential applications beyond antimicrobial activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
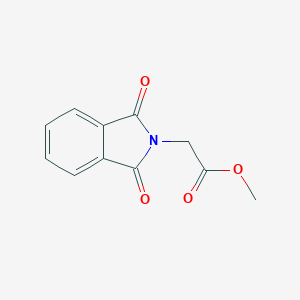
![12-methylbenzo[a]acridine](/img/structure/B188085.png)
